molecular formula C12H19NO3 B2887753 Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 2408936-27-4

Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B2887753
CAS No.: 2408936-27-4
M. Wt: 225.288
InChI Key: OMSWDVUVAPCTPE-BDAKNGLRSA-N
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Description

Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate is a bicyclic compound featuring a tert-butyl ester group. This compound is notable for its unique structural framework, which includes a bicyclo[4.2.0]octane ring system. Such structures are often of interest in medicinal chemistry due to their potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves the following steps:

    Cyclization Reaction: The formation of the bicyclic core can be achieved through a cyclization reaction involving a suitable precursor. For example, starting from a linear precursor, cyclization can be induced using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

    Esterification: The introduction of the tert-butyl ester group is usually accomplished via esterification. This can be done by reacting the carboxylic acid derivative of the bicyclic compound with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of the ketone group to an alcohol can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom. Reagents such as alkyl halides can be used under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of carboxylic acids or further oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1S,6R)-5-oxo-2-azabicyclo[420]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its bicyclic structure is of interest for the design of enzyme inhibitors, receptor modulators, and other bioactive molecules.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bicyclic structure can enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1S,6R)-8-oxo-2,7-diazabicyclo[4.2.0]octane-2-carboxylate: Similar bicyclic structure but with different functional groups.

    Tert-butyl (1S,4R)-1-(2-methylphenyl)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: Another bicyclic compound with a different ring system and substituents.

Uniqueness

Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate is unique due to its specific bicyclic framework and the presence of a tert-butyl ester group. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-6-10(14)8-4-5-9(8)13/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSWDVUVAPCTPE-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)[C@H]2[C@@H]1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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